molecular formula C19H22BrN3O5 B5817531 diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate

diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate

Cat. No.: B5817531
M. Wt: 452.3 g/mol
InChI Key: KMQDMPCSMXLDHK-UHFFFAOYSA-N
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Description

Diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate typically involves multiple steps. The initial step often includes the preparation of the 4-bromo-1-methyl-1H-pyrazole, which can be achieved through the bromination of 1-methylpyrazole. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group. The final step involves the esterification of the isophthalic acid derivative with isopropanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate
  • Diisopropyl 5-{[(4-fluoro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate
  • Diisopropyl 5-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate

Uniqueness

The uniqueness of diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

dipropan-2-yl 5-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O5/c1-10(2)27-18(25)12-6-13(19(26)28-11(3)4)8-14(7-12)21-17(24)16-15(20)9-23(5)22-16/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQDMPCSMXLDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Br)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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